Cas no 105249-06-7 (Desfluoro Cisapride)

Desfluoro Cisapride is a synthetic benzamide derivative and a metabolite of the prokinetic agent Cisapride. It exhibits pharmacological activity as a selective serotonin 5-HT4 receptor agonist, contributing to enhanced gastrointestinal motility. Unlike Cisapride, Desfluoro Cisapride lacks the fluorine substituent, which may influence its metabolic stability and receptor binding affinity. This compound is primarily used in research settings to study gastrointestinal motility disorders and the mechanistic pathways of 5-HT4 receptor modulation. Its well-defined structure and consistent activity make it a valuable reference standard in analytical and pharmacological studies. The absence of fluorine also simplifies synthetic pathways, facilitating cost-effective production for laboratory use.
Desfluoro Cisapride structure
Desfluoro Cisapride structure
商品名:Desfluoro Cisapride
CAS番号:105249-06-7
MF:C23H30ClN3O4
メガワット:447.96
CID:5069437

Desfluoro Cisapride 化学的及び物理的性質

名前と識別子

    • Desfluoro Cisapride
    • インチ: 1S/C23H30ClN3O4/c1-29-21-14-19(25)18(24)13-17(21)23(28)26-20-9-11-27(15-22(20)30-2)10-6-12-31-16-7-4-3-5-8-16/h3-5,7-8,13-14,20,22H,6,9-12,15,25H2,1-2H3,(H,26,28)/t20-,22+/m1/s1
    • InChIKey: LBZVGWJOBSMLHJ-IRLDBZIGSA-N
    • ほほえんだ: C(N[C@@H]1CCN(CCCOC2=CC=CC=C2)C[C@@H]1OC)(=O)C1=CC(Cl)=C(N)C=C1OC

Desfluoro Cisapride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C496415-1mg
Desfluoro Cisapride
105249-06-7
1mg
$ 224.00 2023-04-17
TRC
C496415-5mg
Desfluoro Cisapride
105249-06-7
5mg
$ 994.00 2023-04-17
TRC
C496415-10mg
Desfluoro Cisapride
105249-06-7
10mg
$ 1745.00 2023-04-17
TRC
C496415-25mg
Desfluoro Cisapride
105249-06-7
25mg
$ 4500.00 2023-09-08

Desfluoro Cisapride 関連文献

Desfluoro Cisaprideに関する追加情報

Recent Advances in the Study of Desfluoro Cisapride (105249-06-7): A Comprehensive Research Brief

Desfluoro Cisapride, a chemical compound with the CAS number 105249-06-7, has garnered significant attention in the field of chemical biology and pharmaceutical research. As a derivative of the well-known prokinetic agent Cisapride, Desfluoro Cisapride has been the subject of recent studies aimed at understanding its pharmacological properties, potential therapeutic applications, and safety profile. This research brief synthesizes the latest findings on Desfluoro Cisapride, providing a detailed overview of its current status in scientific research and development.

Recent studies have focused on elucidating the molecular mechanisms underlying Desfluoro Cisapride's activity. Unlike its parent compound, Desfluoro Cisapride lacks a fluorine atom, which may influence its binding affinity to target receptors, such as the 5-HT4 serotonin receptor. Investigations into its pharmacokinetics and pharmacodynamics have revealed that Desfluoro Cisapride exhibits a distinct metabolic pathway, potentially reducing the risk of adverse cardiac effects associated with Cisapride. These findings are particularly relevant for the development of safer gastrointestinal motility agents.

In vitro and in vivo experiments have demonstrated that Desfluoro Cisapride retains prokinetic activity, albeit with varying potency compared to Cisapride. Researchers have employed advanced techniques, including high-throughput screening and molecular docking simulations, to explore its interaction with biological targets. These studies suggest that Desfluoro Cisapride may have a broader therapeutic window, making it a promising candidate for further clinical evaluation. Additionally, its potential applications in treating conditions such as gastroparesis and functional dyspepsia are under active investigation.

The safety profile of Desfluoro Cisapride has been a critical area of research. Given the historical concerns regarding Cisapride's cardiotoxicity, recent studies have rigorously assessed Desfluoro Cisapride's effects on cardiac ion channels, particularly the hERG potassium channel. Preliminary data indicate a reduced propensity for QT interval prolongation, a significant advantage over its predecessor. However, comprehensive toxicological studies are still needed to confirm these observations and ensure its suitability for human use.

From a chemical synthesis perspective, advancements in the production of Desfluoro Cisapride have been reported. Novel synthetic routes have been developed to improve yield and purity, addressing some of the challenges associated with its manufacturing. These innovations are expected to facilitate larger-scale production for preclinical and clinical studies, accelerating its transition from the laboratory to potential therapeutic applications.

In conclusion, Desfluoro Cisapride (105249-06-7) represents a compelling area of research within the chemical biology and pharmaceutical sectors. Its unique pharmacological properties, combined with an improved safety profile, position it as a viable candidate for addressing unmet medical needs in gastrointestinal motility disorders. Ongoing and future studies will be crucial in determining its full therapeutic potential and regulatory pathway. This brief underscores the importance of continued investment in research to unlock the benefits of Desfluoro Cisapride for patient care.

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